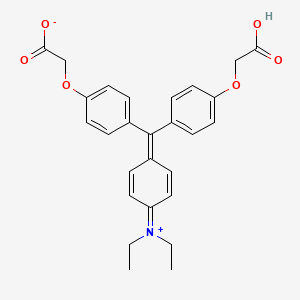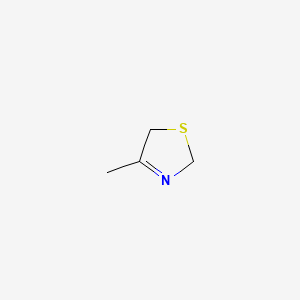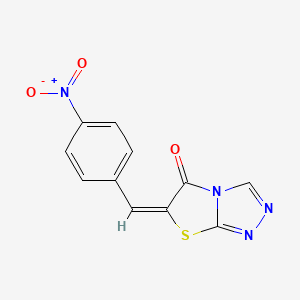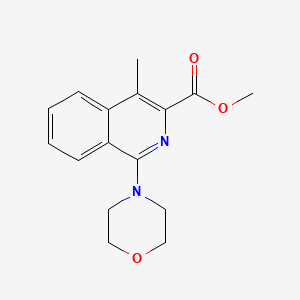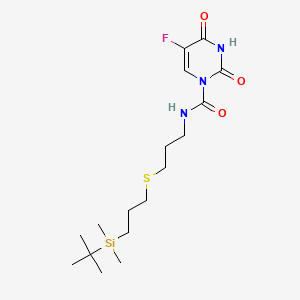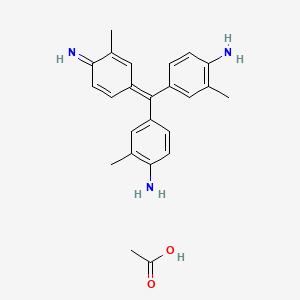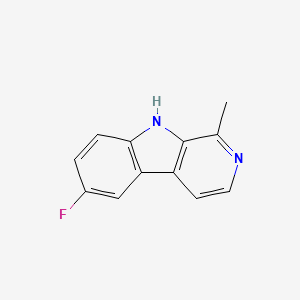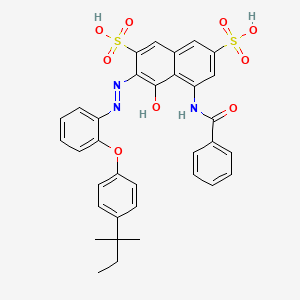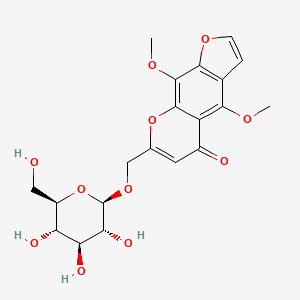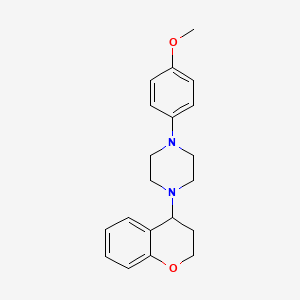
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: Interaction with neurotransmitter receptors or other cell surface proteins.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)piperazine: Lacks the methoxy group on the phenyl ring.
4-(4-Methoxyphenyl)piperazine: Lacks the benzopyran ring.
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the benzopyran and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
81816-70-8 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-4-yl)-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-17-8-6-16(7-9-17)21-11-13-22(14-12-21)19-10-15-24-20-5-3-2-4-18(19)20/h2-9,19H,10-15H2,1H3 |
InChI-Schlüssel |
AUFBJUWSDUDEGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCOC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


